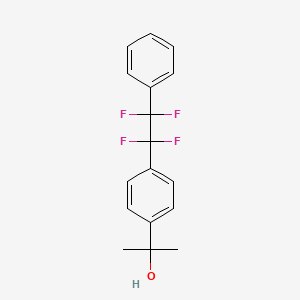

2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL

Description

Properties

IUPAC Name |

2-[4-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F4O/c1-15(2,22)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJKHNCSTDRTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL typically involves the reaction of 1,1,2,2-tetrafluoro-2-phenylethyl bromide with a phenylpropan-2-OL derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-one.

Reduction: Formation of 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propane.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL involves its interaction with specific molecular targets. The tetrafluoro-2-phenylethyl group can engage in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylalkyl Derivatives

The compound’s tetrafluoro-phenylethyl group is a critical feature shared with other agrochemicals. For example:

- Chlorantraniliprole and Cyantraniliprole: These ryanodine receptor modulators contain halogenated phenyl groups but substitute the propan-2-ol moiety with carboxamide or cyano groups.

- Flubendiamide : Features a benzenedicarboxamide core with fluorinated substituents. Unlike the target compound, flubendiamide lacks a hydroxyl group, which may influence solubility and metabolic pathways .

Table 1: Key Structural and Functional Differences

| Compound | Core Structure | Fluorination Pattern | Functional Groups | Primary Application |

|---|---|---|---|---|

| 2-(4-(Tetrafluoro-phenylethyl)phenyl)propan-2-OL | Propan-2-ol + phenyl | 1,1,2,2-Tetrafluoroethyl on phenyl | Hydroxyl (-OH) | Hypothesized insecticide |

| Chlorantraniliprole | Anthranilic diamide | 2,6-Dichloro-4-trifluoromethyl | Carboxamide (-CONH2) | Lepidopteran insecticide |

| Cyantraniliprole | Anthranilic diamide | 3-Bromo-1-(3-chloropyridinyl) | Cyano (-CN) | Broad-spectrum insecticide |

| Flubendiamide | Benzenedicarboxamide | 2-Iodo-5-CF3 | Amide (-CONH-) | Lepidoptera-specific control |

Perfluorinated Sulfonyl and Acyl Fluorides

Compounds like Ethanesulfonyl fluoride derivatives (e.g., [29514-94-1]) share the tetrafluoroethyl motif but lack aromatic or hydroxyl groups. These are typically used as surfactants or intermediates in polymer synthesis, contrasting with the agrochemical focus of the target compound .

Research Findings and Mechanistic Insights

- Metabolic Resistance : Fluorine atoms at the 1,1,2,2-positions may slow oxidative metabolism, extending half-life in biological systems .

Biological Activity

2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL, also known by its CAS number 40396-67-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity through various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H16F4O |

| Molecular Weight | 312.30 g/mol |

| InChI Key | - |

| Boiling Point | - |

The compound features a tetrafluoroethyl group which may enhance its lipophilicity and biological interactions.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives based on the 4-phenyl-1H-1,2,3-triazole scaffold have shown significant anti-HIV activity. The structure of this compound may allow it to interact with viral proteins similarly.

Case Study: HIV Inhibition

A study published in Nature demonstrated that compounds with fluorinated phenyl groups showed increased binding affinity to the HIV capsid protein (CA). The most potent inhibitor in their series had an EC50 value of 3.13 μM against HIV-1 . While specific data on this compound is limited, its structural similarities suggest potential antiviral activity.

The mechanism by which fluorinated compounds exert their biological effects often involves:

- Binding Affinity : Enhanced interaction with target proteins.

- Stability : Fluorine substitution can improve metabolic stability.

The SAR analysis indicates that the introduction of fluorine at specific positions can significantly affect the potency and selectivity of the compound towards its biological target .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary assessments should include:

- Cytotoxicity Studies : Evaluating cell viability in the presence of the compound.

Comparative Analysis with Related Compounds

| Compound Name | EC50 (μM) | Target |

|---|---|---|

| 6a-9 (Fluorinated Triazole Derivative) | 3.13 | HIV Capsid Protein |

| 6a-10 (Another Fluorinated Analog) | 3.30 | HIV Capsid Protein |

| 6a-12 (Non-fluorinated Control) | >15 | - |

This table illustrates how structural modifications influence biological activity. The fluorinated derivatives consistently show lower EC50 values compared to their non-fluorinated counterparts.

Q & A

Basic: What are the key synthetic pathways for 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves:

- Fluorination steps to introduce tetrafluoroethyl groups via radical or nucleophilic substitution reactions.

- Coupling reactions (e.g., Suzuki-Miyaura) to attach the phenylpropan-2-ol moiety to the fluorinated aromatic ring .

- Purification via column chromatography or recrystallization to isolate the target compound.

Critical factors affecting yield:

- Temperature control : Excess heat during fluorination can lead to side reactions (e.g., defluorination) .

- Catalyst selection : Palladium-based catalysts improve coupling efficiency but require inert atmospheres .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity in fluorination steps .

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy :

- ¹⁹F NMR confirms the presence and arrangement of fluorine atoms .

- ¹H/¹³C NMR identifies the propan-2-ol backbone and phenyl group connectivity .

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns from fluorine substituents .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for chiral centers .

Advanced: How do stereochemical variations at the propan-2-ol moiety affect the compound’s biological activity?

Answer:

- Enantiomeric synthesis : Chiral resolution (e.g., chiral HPLC) separates (R)- and (S)-propan-2-ol derivatives .

- Biological assays :

- Enzyme inhibition : (R)-enantiomers show higher affinity for target enzymes due to spatial alignment with active sites .

- Cell permeability : Stereochemistry influences logP values, impacting membrane penetration .

Methodology : Compare IC₅₀ values of enantiomers in enzyme assays and correlate with molecular docking simulations .

Advanced: What strategies can resolve contradictions in reported biological activities of structurally similar fluorinated propanol derivatives?

Answer:

- Meta-analysis : Systematically compare datasets across studies, focusing on:

- Substituent positioning : Para- vs. ortho-fluorine placement alters electronic effects and binding .

- Assay conditions : Variations in pH or co-solvents may artificially inflate/deflate activity .

- In silico modeling : Use QSAR models to predict bioactivity trends and identify outliers .

Advanced: How can computational modeling predict the interaction mechanisms between this compound and target enzymes?

Answer:

- Molecular docking : Simulate ligand-enzyme binding using software like AutoDock or Schrödinger.

- Key interactions : Fluorine atoms form halogen bonds with hydrophobic enzyme pockets .

- Free energy calculations (MM/GBSA) : Quantify binding affinity differences between derivatives .

- MD simulations : Track conformational stability over time to assess target engagement .

Advanced: What are the challenges in optimizing regioselectivity during the introduction of tetrafluoro-phenylethyl groups?

Answer:

- Competing pathways : Fluorine’s electronegativity can direct electrophilic substitution to undesired positions .

- Mitigation strategies :

- Protecting groups : Temporarily block reactive sites on the phenyl ring .

- Directed ortho-metalation : Use lithiation to control substituent placement .

Validation : Monitor regioselectivity via LC-MS and intermediate trapping .

Advanced: How does the fluorine substitution pattern influence the compound’s pharmacokinetic properties?

Answer:

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .

- Solubility : Tetrafluoroethyl groups lower logD, requiring formulation adjustments (e.g., co-solvents) .

Methodology : - ADME assays : Measure plasma protein binding and hepatic microsomal stability .

- Computational logP prediction : Use tools like MarvinSuite to optimize substituents .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Answer:

- Enzyme inhibition assays :

- Fluorescence-based kits to measure inhibition of target enzymes (e.g., kinases) .

- Cell viability assays :

- Binding affinity studies :

- Surface plasmon resonance (SPR) to quantify interaction kinetics with purified proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.